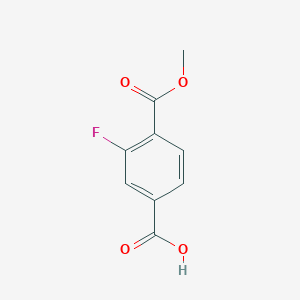

3-Fluoro-4-(methoxycarbonyl)benzoic acid

Overview

Description

3-Fluoro-4-(methoxycarbonyl)benzoic acid is a chemical compound with the CAS Number: 161796-11-8 . It has a molecular weight of 198.15 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H7FO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) . This indicates the compound’s molecular structure and the arrangement of atoms. Physical And Chemical Properties Analysis

The compound is a solid at room temperature .Scientific Research Applications

Directed Lithiation of Unprotected Benzoic Acids

Research on benzoic acids, including variants like 3-Fluoro-4-(methoxycarbonyl)benzoic acid, has demonstrated their potential in directed lithiation processes. Such methods enable the synthesis of benzoic acids that are contiguously tri- and tetra-substituted with a variety of functionalities, showcasing their versatility in organic synthesis (Bennetau et al., 1995).

Environmental Studies in Methanogenic Consortia

In environmental science, fluorinated benzoic acids, including compounds similar to 3-Fluoro-4-(methoxycarbonyl)benzoic acid, have been used to trace metabolic pathways in methanogenic consortia. This highlights their role in studying the biodegradation of aromatic compounds in anaerobic environments (Londry & Fedorak, 1993).

Applications in Nanotechnology

In nanotechnology, derivatives of benzoic acid, including those with fluoro and methoxycarbonyl groups, have been used for modifying multiwalled carbon nanotubes. This application is significant in the development of hybrid nanomaterials with potential uses in catalysis and electronic devices (Monteiro et al., 2015).

Luminescent Properties in Coordination Compounds

The influence of electron-withdrawing and electron-donating groups on luminescent properties has been studied using benzoic acid derivatives, including 3-Fluoro-4-(methoxycarbonyl)benzoic acid. These studies are crucial in the development of new luminescent materials for various technological applications (Sivakumar et al., 2010).

Chemical Reactivity and Synthesis

Studies on the synthesis of fluorinated compounds, including those related to 3-Fluoro-4-(methoxycarbonyl)benzoic acid, have contributed significantly to the field of chemical synthesis, particularly in the development of heterocyclic compounds (Shi et al., 1996).

Biochemical Pharmacology

While focusing on benzoic acid derivatives, research in pharmacology has explored the structure-activity relationships of these compounds, aiding in the understanding of their biochemical interactions and potential therapeutic applications (Ghauri et al., 1992).

Liquid Crystal Research

In the field of materials science, fluoro-substituted benzoic acids have been studied for their application in liquid crystals. These studies contribute to the development of advanced materials with specific electro-optical properties (Fouzai et al., 2018).

Pharmaceutical Manufacturing

The synthesis of 3-Fluoro-4-(methoxycarbonyl)benzoic acid and related compounds is crucial in the manufacturing of therapeutic drugs, particularly in the context of SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).

Fluorescence Probe Development

Research in the development of functional fluorescence probes has leveraged the properties of fluorescein derivatives, including those related to benzoic acids. This is significant in biological applications where sensitive detection is crucial (Tanaka et al., 2001).

Safety And Hazards

properties

IUPAC Name |

3-fluoro-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCZVQVKEQQOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401266770 | |

| Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(methoxycarbonyl)benzoic acid | |

CAS RN |

161796-11-8 | |

| Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161796-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401266770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate](/img/structure/B1444318.png)

![tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1444322.png)

![4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine](/img/structure/B1444329.png)

![Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444333.png)